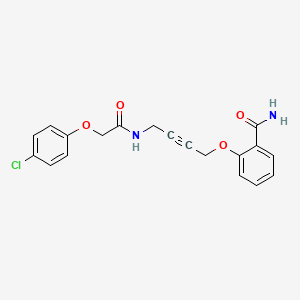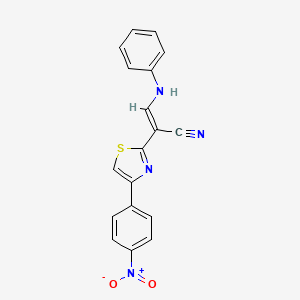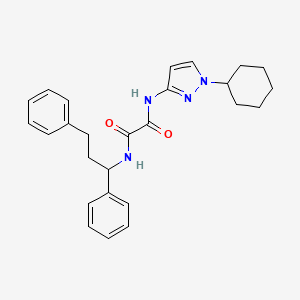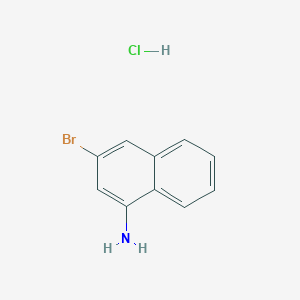
2-((4-(2-(4-氯苯氧基)乙酰胺基)丁-2-炔-1-基)氧基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((4-(2-(4-Chlorophenoxy)acetamido)but-2-yn-1-yl)oxy)benzamide is a synthetic organic compound known for its potential applications in various scientific fields. This compound features a complex structure with multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
科学研究应用
2-((4-(2-(4-Chlorophenoxy)acetamido)but-2-yn-1-yl)oxy)benzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential as an inhibitor of specific enzymes or proteins.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
Target of Action
The primary target of 2-((4-(2-(4-Chlorophenoxy)acetamido)but-2-yn-1-yl)oxy)benzamide, also known as CBA, is TMEM206 . TMEM206 is a transmembrane protein that conducts chloride ions (Cl-) across plasma and vesicular membranes .
Mode of Action
CBA inhibits TMEM206 mediated currents . Upon activation at low pH, TMEM206 conducts Cl- ions across plasma and vesicular membranes . CBA specifically inhibits TMEM206 at pH 4.5 .
Biochemical Pathways
TMEM206 is involved in several physiological functions, such as cell volume regulation, vesicular acidification, transepithelial transport, and cellular signaling . The inhibition of TMEM206 by CBA can affect these biochemical pathways.
Pharmacokinetics
It’s known that the inhibitory efficacy of cba on tmem206 is ph-dependent . At low pH, CBA is a potent inhibitor of TMEM206, but at pH 6.0, its inhibition is limited .
Action Environment
The action of CBA is influenced by the pH of the environment. Despite this limitation, CBA is a potent inhibitor for functional studies at pH 4.5 .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(2-(4-Chlorophenoxy)acetamido)but-2-yn-1-yl)oxy)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:
Preparation of 4-Chlorophenoxyacetic Acid: This is achieved by reacting 4-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Formation of 4-(2-(4-Chlorophenoxy)acetamido)but-2-yn-1-ol: This intermediate is synthesized by reacting 4-chlorophenoxyacetic acid with propargylamine under suitable conditions.
Coupling with Benzoyl Chloride: The final step involves coupling the intermediate with benzoyl chloride in the presence of a base like triethylamine to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, precise temperature control, and high-purity reagents to ensure consistent quality.
化学反应分析
Types of Reactions
2-((4-(2-(4-Chlorophenoxy)acetamido)but-2-yn-1-yl)oxy)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
相似化合物的比较
Similar Compounds
- 4-Chloro-2-(2-chlorophenoxy)acetamido)benzoic acid
- 4-Chloro-2-(1-naphthyloxyacetamido)benzoic acid
- 4-Chloro-2-(2-(4-chloro-2-methylphenoxy)propanamido)benzoic acid
Uniqueness
Compared to similar compounds, 2-((4-(2-(4-Chlorophenoxy)acetamido)but-2-yn-1-yl)oxy)benzamide exhibits unique structural features that enhance its binding affinity and specificity for certain molecular targets. This makes it a valuable compound for targeted research applications.
属性
IUPAC Name |
2-[4-[[2-(4-chlorophenoxy)acetyl]amino]but-2-ynoxy]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O4/c20-14-7-9-15(10-8-14)26-13-18(23)22-11-3-4-12-25-17-6-2-1-5-16(17)19(21)24/h1-2,5-10H,11-13H2,(H2,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWJSIPGPQZFRAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)OCC#CCNC(=O)COC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-cyano-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B2490698.png)


![2-(3-fluoro-4-methylphenyl)-4-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2490705.png)
![1-{[4-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}piperidine-4-carboxylic acid](/img/structure/B2490706.png)
![N-(1-cyano-2-methylpropyl)-4-[(1,3-thiazol-2-yl)sulfamoyl]benzamide](/img/structure/B2490708.png)
![ethyl ({5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}carbamoyl)formate](/img/structure/B2490709.png)
![N-(2-methoxybenzyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2490710.png)

![3-(Benzenesulfonyl)-N-(2-phenylpropyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine](/img/structure/B2490712.png)


![[7-(Benzylsulfanyl)-14-methyl-5-(2-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2490715.png)
